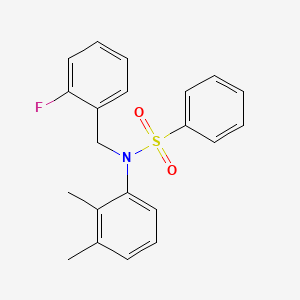
1-(2,5-DICHLOROBENZENESULFONYL)-4-(2,3-DIMETHYLPHENYL)PIPERAZINE
Übersicht
Beschreibung
1-(2,5-DICHLOROBENZENESULFONYL)-4-(2,3-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dichlorobenzenesulfonyl group and a 2,3-dimethylphenyl group
Vorbereitungsmethoden
The synthesis of 1-(2,5-DICHLOROBENZENESULFONYL)-4-(2,3-DIMETHYLPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Preparation of 2,5-Dichlorobenzenesulfonyl Chloride: This can be achieved by chlorosulfonation of 2,5-dichlorobenzene using chlorosulfonic acid.
Formation of Piperazine Derivative: The piperazine ring is then introduced by reacting the 2,5-dichlorobenzenesulfonyl chloride with piperazine under basic conditions.
Introduction of 2,3-Dimethylphenyl Group: The final step involves the alkylation of the piperazine derivative with 2,3-dimethylphenyl halide in the presence of a suitable base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1-(2,5-DICHLOROBENZENESULFONYL)-4-(2,3-DIMETHYLPHENYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2,5-DICHLOROBENZENESULFONYL)-4-(2,3-DIMETHYLPHENYL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2,5-DICHLOROBENZENESULFONYL)-4-(2,3-DIMETHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The piperazine ring can also interact with neurotransmitter receptors, affecting signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(2,5-DICHLOROBENZENESULFONYL)-4-(2,3-DIMETHYLPHENYL)PIPERAZINE can be compared with other sulfonyl piperazine derivatives, such as:
- 1-(2,4-Dichlorobenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine
- 1-(2,5-Dichlorobenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine
- 1-(2,5-Dichlorobenzenesulfonyl)-4-(2,3-dimethylphenyl)piperidine
These compounds share similar structural features but differ in the position and nature of substituents on the aromatic ring or the piperazine ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2S/c1-13-4-3-5-17(14(13)2)21-8-10-22(11-9-21)25(23,24)18-12-15(19)6-7-16(18)20/h3-7,12H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWVRCBIVJZLQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B3503552.png)
![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-4-nitrobenzamide](/img/structure/B3503556.png)

![METHYL 2-{4-[7-(4-FLUOROPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]PHENYL}ACETATE](/img/structure/B3503569.png)
![1-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}piperidine](/img/structure/B3503576.png)
![1,3-dichloro-2-[(4-chlorobenzyl)oxy]-5-(2-nitrovinyl)benzene](/img/structure/B3503583.png)
![ethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3503588.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-phenylethyl)benzamide](/img/structure/B3503601.png)

![ethyl 4-[(4-chloro-3-methoxyphenyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B3503608.png)
![ethyl 4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B3503615.png)
![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B3503643.png)
![1-(3,4-Dichlorophenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B3503650.png)
![methyl 4-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3503651.png)
